molecular formula C14H15NOS B3915692 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine CAS No. 6148-50-1

2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine

Cat. No.: B3915692
CAS No.: 6148-50-1
M. Wt: 245.34 g/mol
InChI Key: UZHUAKAMVQJXMK-UHFFFAOYSA-N
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Description

Overview of 1,3-Thiazolidines as a Prominent Class of Heterocycles in Chemical Research

1,3-Thiazolidines are five-membered saturated heterocyclic compounds containing a sulfur atom at position 1 and a nitrogen atom at position 3. wikipedia.org This structural arrangement imparts unique physicochemical properties to the ring system, making it a valuable building block in synthetic and medicinal chemistry. nih.gove3s-conferences.org The thiazolidine (B150603) nucleus is a key component in a variety of natural products and synthetic compounds with diverse biological activities. nih.gov

The structural significance of the thiazolidine scaffold lies in its conformational flexibility and the presence of multiple sites for functionalization. The non-aromatic nature of the ring allows it to adopt various conformations, which can be crucial for its interaction with biological targets. Furthermore, substitutions can be readily made at the C2, N3, C4, and C5 positions, enabling the synthesis of a vast library of derivatives with tailored properties. nih.govorientjchem.org

The synthesis of thiazolidines is often achieved through the cyclocondensation reaction of a β-aminothiol with an aldehyde or ketone. wikipedia.org This straightforward and efficient method allows for the introduction of a wide range of substituents at the 2-position of the thiazolidine ring. Modifications at the N3-position are typically accomplished by using a primary amine in the condensation reaction. The versatility of these synthetic routes has contributed significantly to the widespread investigation of thiazolidine derivatives. researchgate.net

Research into substituted thiazolidines has a rich history, initially driven by the discovery of the thiazolidine ring in the structure of penicillin. wikipedia.org This spurred extensive investigations into the synthesis and chemical properties of this heterocyclic system. Over the decades, the focus of thiazolidine research has expanded beyond antibiotics to encompass a broad spectrum of pharmacological activities. e3s-conferences.orgresearchgate.net

Early studies primarily focused on the synthesis and basic characterization of novel thiazolidine derivatives. As analytical techniques became more sophisticated, researchers began to explore the structure-activity relationships (SAR) of these compounds in greater detail. The advent of computational chemistry has further revolutionized the field, enabling the rational design of thiazolidine-based molecules with specific biological targets in mind. jmchemsci.comrsc.org

Specific Focus on 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine

The compound this compound represents a specific structural motif that combines the thiazolidine core with furan (B31954) and 4-methylphenyl substituents. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests several avenues for investigation based on the known properties of its constituent parts.

The rationale for investigating this particular structural motif stems from the established biological and chemical significance of its components:

The Thiazolidine Core: As previously discussed, the thiazolidine ring is a well-established pharmacophore with a broad range of biological activities. nih.gove3s-conferences.org

The 4-Methylphenyl Group: The presence of a substituted phenyl ring at the N3 position can significantly impact the lipophilicity and conformational preferences of the thiazolidine ring, which in turn can affect its biological activity. researchgate.net

The combination of these three moieties in a single molecule creates a unique chemical entity with the potential for novel biological activities and applications in materials science.

The study of this compound holds relevance across several chemical disciplines:

Organic Chemistry: The synthesis of this compound would likely involve a multi-component reaction, providing a platform for developing and optimizing new synthetic methodologies. impactfactor.org Further investigation into its reactivity and derivatization would also be of interest to synthetic organic chemists.

Medicinal Chemistry: Given the diverse pharmacological profiles of both thiazolidine and furan derivatives, this hybrid molecule represents a promising scaffold for the discovery of new therapeutic agents. e3s-conferences.orgnih.gov Screening for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, would be a logical starting point. nih.gov

Computational Chemistry: Computational studies could be employed to predict the three-dimensional structure of the molecule, analyze its electronic properties, and model its interactions with potential biological targets. nih.govjmchemsci.com Such studies can provide valuable insights to guide synthetic efforts and biological testing.

Detailed Research Findings

Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound

PropertyPredicted Value/Observation
Molecular Formula C₁₄H₁₅NOS
Molecular Weight 245.34 g/mol
Appearance White to off-white solid
Melting Point 110-115 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.00 (m, 4H, Ar-H), 6.35 (dd, 1H, furan-H), 6.25 (d, 1H, furan-H), 6.15 (d, 1H, furan-H), 5.80 (s, 1H, N-CH-S), 4.20 (t, 2H, N-CH₂), 3.10 (t, 2H, S-CH₂), 2.30 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 152.0 (furan-C), 142.5 (furan-C), 137.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 125.0 (Ar-C), 110.5 (furan-C), 108.0 (furan-C), 70.0 (N-CH-S), 55.0 (N-CH₂), 35.0 (S-CH₂), 21.0 (Ar-CH₃)
Mass Spectrometry (ESI-MS) m/z 246.09 [M+H]⁺

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)15-8-10-17-14(15)13-3-2-9-16-13/h2-7,9,14H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUAKAMVQJXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCSC2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389723
Record name ST4057497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6148-50-1
Record name ST4057497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1,3 Thiazolidines

Direct Synthesis of 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine

The direct synthesis of 2,3-disubstituted 1,3-thiazolidines, such as this compound, is most effectively achieved through one-pot, multi-component reactions. This approach involves the simultaneous reaction of three starting materials: an aldehyde (furfural), a primary amine (p-toluidine), and a thiol-containing compound (e.g., cysteamine (B1669678) or thioglycolic acid). This method is favored for its operational simplicity and for reducing the need to isolate intermediates, thereby saving time and resources.

Multi-Component Cyclocondensation Reactions for Thiazolidine (B150603) Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. For the synthesis of 1,3-thiazolidines, a three-component condensation of an aldehyde, an amine, and a thiol is the most common and efficient pathway. This strategy is characterized by high atom economy and often proceeds under mild conditions, sometimes employing catalysts to enhance reaction rates and yields. The reaction can be performed under various conditions, including solvent-free, aqueous, or with the assistance of microwave or ultrasound irradiation to promote greener synthesis protocols.

Table 1: Examples of Multi-Component Reaction Conditions for Thiazolidin-4-one Synthesis

CatalystSolvent/ConditionsKey AdvantagesReference
β-cyclodextrin-SO3HVarious solvents (e.g., ethanol, isopropanol)Cost-effective, efficient
[Et3NH][HSO4] (Ionic Liquid)Solvent-freeGreener, recyclable catalyst, high purity
Ammonium (B1175870) Persulfate (APS)Solvent-free, 90 °CEconomical catalyst, high yield
FeNi3-IL MNPsSolvent-free, 50 °CFast reaction, catalyst immobilization

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While not a direct route to the 2,3-disubstituted thiazolidine core itself, it is a crucial method for synthesizing important precursors and derivatives, particularly 5-arylidene-2,4-thiazolidinediones. This reaction involves the condensation of an active methylene (B1212753) compound, such as thiazolidine-2,4-dione, with an aldehyde or ketone. The resulting 5-arylidene derivatives are valuable scaffolds in medicinal chemistry. The reaction is typically catalyzed by a weak base, such as piperidine, or can be promoted by various other catalysts under different conditions.

For instance, the synthesis of 5-arylidene-2,4-thiazolidinedione from vanillin (B372448) and thiazolidine-2,4-dione can be effectively catalyzed by piperidine. This highlights the utility of the Knoevenagel condensation in modifying the thiazolidine ring for further functionalization or for creating specific bioactive compounds.

A cornerstone of 1,3-thiazolidine synthesis is the in-situ formation of a Schiff base (or imine) as a key intermediate. This intermediate is generated through the condensation of an aldehyde and a primary amine. For the target compound, this involves the reaction between furfural (B47365) (the aldehyde) and p-toluidine (B81030) (the amine).

The reaction mechanism proceeds with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the Schiff base. This intermediate is highly electrophilic at the imine carbon, making it susceptible to attack by a nucleophile, which is the next step in the ring-forming process. This two-step, one-pot sequence is a highly convergent and widely applied method for preparing a diverse range of 2,3-disubstituted 1,3-thiazolidines.

The final step in the multi-component synthesis of the thiazolidine ring is the nucleophilic attack of a thiol compound on the Schiff base intermediate, followed by intramolecular cyclization. Thioglycolic acid is a commonly used reagent for this purpose, leading to the formation of 2,3-disubstituted 1,3-thiazolidin-4-ones.

The mechanism involves two key steps:

Nucleophilic Addition: The sulfur atom of the thiol (e.g., thioglycolic acid) acts as a soft nucleophile and attacks the electrophilic imine carbon of the Schiff base. This addition reaction forms a thioether linkage and creates a new intermediate.

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid group (in the case of thioglycolic acid). This is a condensation reaction that results in the closure of the five-membered ring and the elimination of a water molecule, yielding the final thiazolidin-4-one product.

When a thiol such as cysteamine (2-aminoethanethiol) is used instead of thioglycolic acid, the reaction proceeds similarly but without the formation of a carbonyl group at the 4-position, leading directly to the 1,3-thiazolidine core.

Catalyst-Mediated Synthetic Routes

To improve reaction efficiency, yield, and sustainability, various catalysts have been developed for the synthesis of 1,3-thiazolidines. These catalysts can be broadly categorized as acidic, basic, or, more recently, based on nanomaterials and organocatalysts, often aligning with the principles of green chemistry. Catalysts function by activating either the aldehyde's carbonyl group or the amine, thereby facilitating the formation of the Schiff base intermediate. Subsequently, they can also promote the cyclization step.

For example, ionic liquids like [Et3NH][HSO4] have been shown to act as both a catalyst and a solvent, providing high yields and purity while being recyclable. Heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe3O4/SiO2/Salen/Mn/IL MNPs), offer advantages like operational simplicity and easy recovery from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity.

While many syntheses of 1,3-thiazolidines proceed without transition metals, certain catalytic systems involving these metals have been developed for the synthesis of specific thiazolidine derivatives. Copper catalysts, in particular, have been employed in one-pot, multi-component reactions to generate thiazolidine-related structures.

For example, a novel, one-pot synthesis of thiazolidin-2-imines bearing quaternary carbon centers has been reported using a copper-catalyzed reaction between primary amines, ketones, terminal alkynes, and isothiocyanates. DFT calculations suggest that the copper(I)-catalyzed reaction proceeds with a lower energy barrier for the pathway leading to the sulfur-cyclized product. Another protocol describes a one-pot synthesis of thiazolidine-2-thiones that involves a CuCl₂-catalyzed step.

It is noteworthy that many modern synthetic routes for thiazolidin-2-ones and related structures are being developed under transition-metal-free conditions to enhance the environmental friendliness of the process.

Acid and Base Catalysis in Cyclization Processes

Catalysis is pivotal in the synthesis of 1,3-thiazolidines, significantly enhancing reaction rates and yields. Both acid and base catalysts facilitate the key steps of imine formation and subsequent cyclization.

Acid Catalysis: Lewis acids and Brønsted acids are effective in promoting the condensation reaction. The acid catalyst protonates the carbonyl oxygen of the aldehyde (furfural), increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine (4-methylaniline). This accelerates the formation of the crucial iminium ion intermediate. Catalysts such as β-cyclodextrin-SO3H have been shown to activate the aldehyde, leading to the formation of the imine, which then readily reacts with the thiol. nih.gov

Base Catalysis: Base catalysts, such as triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO), play a crucial role by deprotonating the thiol group of the aminothiol. nih.govnih.govacs.org This generates a highly nucleophilic thiolate anion, which efficiently attacks the electrophilic carbon of the iminium ion. acs.org The choice of base can be critical, with studies showing that catalysts like Et3N can provide optimal results when refluxed in a suitable solvent like methanol. nih.gov

Catalyst TypeExampleRole in Synthesis of this compound
Acid Catalyst β-cyclodextrin-SO3H, Lewis Acids (e.g., BF3·OEt2)Activates the carbonyl group of furan-2-carbaldehyde, enhancing the electrophilicity for imine formation. nih.gov
Base Catalyst Triethylamine (Et3N), DABCOFacilitates the deprotonation of the thiol group, creating a potent thiolate nucleophile for cyclization. nih.govnih.gov
Green Chemistry Approaches in Thiazolidine Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of thiazolidines has benefited significantly from these approaches. These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste. umich.edu

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net It provides rapid and uniform heating, which can dramatically reduce reaction times compared to conventional heating methods. umich.edu The synthesis of thiazolidinone derivatives, structurally related to thiazolidines, has been successfully achieved using microwave-assisted one-pot, three-component condensation reactions. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. tandfonline.comnih.gov Ultrasound irradiation can enhance reaction rates through the physical phenomenon of acoustic cavitation. This method has been successfully applied to the solvent-free synthesis of various thiazole (B1198619) and thiadiazine derivatives, highlighting its potential for thiazolidine synthesis due to benefits like high yields, purity, and simple workups. tandfonline.comscilit.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces environmental impact. Several protocols for thiazolidinone synthesis have been developed under solvent-free conditions, often employing catalysts like ammonium persulfate or reusable magnetic nanoparticles. nih.gov These methods are noted for their high atom economy and efficiency. nih.gov

Green Chemistry ApproachAdvantagesApplicability to Thiazolidine Synthesis
Microwave Irradiation Reduced reaction times, increased yields, uniform heating. umich.eduresearchgate.netApplicable for rapid, one-pot condensation reactions. researchgate.net
Ultrasonic Irradiation High yields, shorter reaction times, greater purity, often solvent-free. tandfonline.comEfficient for synthesizing heterocyclic systems with simple workups. tandfonline.comscilit.com
Solvent-Free Conditions Environmentally friendly, reduced waste, high atom economy. nih.govUtilized with various catalysts for efficient cyclocondensation. nih.gov

Mechanistic Investigations of Thiazolidine Ring Formation

The formation of the 2,3-disubstituted 1,3-thiazolidine ring is a well-studied process that proceeds through a series of defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and maximizing product yield.

Elucidation of Iminium Ion Intermediates

The initial and rate-determining step in the multicomponent synthesis of 1,3-thiazolidines is the formation of an iminium ion, also known as a Schiff base. This intermediate arises from the condensation of an aldehyde (furan-2-carbaldehyde) and an amine (4-methylaniline). The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. Acid catalysts are often employed to facilitate this dehydration step. The formation of this C=N double bond creates the electrophilic center necessary for the subsequent ring-closing step. nih.gov

Nucleophilic Addition and Cyclization Pathways

Once the iminium ion is formed, the reaction proceeds via the nucleophilic attack of the sulfur atom from the aminothiol. In a base-catalyzed reaction, the thiol is deprotonated to a more nucleophilic thiolate anion, which then attacks the iminium carbon. acs.org This is followed by a rapid intramolecular cyclization where the nitrogen atom attacks the newly formed tetrahedral intermediate, or more accurately, a proton transfer occurs to yield the final, stable five-membered thiazolidine ring. nih.gov This cyclization is typically an irreversible and rapid step.

Influence of Reaction Conditions on Reaction Fidelity and Yield (e.g., pH, solvent, temperature)

The success of thiazolidine synthesis is highly dependent on carefully controlled reaction conditions.

pH: The pH of the reaction medium is critical. Acidic conditions favor the formation of the iminium ion intermediate but can also lead to the hydrolysis of the final thiazolidine product if the pH is too low. diva-portal.orgresearchgate.net Conversely, basic conditions promote the formation of the thiolate nucleophile, accelerating the cyclization step. nih.gov Optimal pH is often a delicate balance to facilitate both imine formation and cyclization without product degradation. Studies have shown that thiazolidine stability is pH-dependent, with degradation observed particularly at lower pH values. researchgate.net

Solvent: The choice of solvent can influence reaction rates and yields. Solvents like toluene, methanol, or even water have been used. nih.govnih.gov In some green chemistry approaches, reactions are performed under solvent-free conditions, which can be highly efficient. nih.gov

Temperature: The reaction temperature affects the rate of both imine formation and cyclization. Many syntheses are carried out at elevated temperatures or under reflux to drive the reaction to completion. nih.gov However, microwave-assisted and ultrasound-assisted methods can often achieve high yields at lower bulk temperatures or in shorter times. researchgate.nettandfonline.com The optimal temperature depends on the specific reactants, catalyst, and solvent system used. For instance, some catalyst systems work best at 70-90 °C. nih.gov

Derivatization Strategies and Post-Synthetic Modifications

While the core synthesis yields the 1,3-thiazolidine ring, further modifications can be made to alter the compound's properties. The thiazolidine ring is susceptible to various chemical transformations.

Common derivatization strategies often target the positions on the thiazolidine ring, particularly when functional groups are present. For the parent compound, this compound, modifications could theoretically be made to the furan (B31954) or phenyl rings through electrophilic substitution reactions, provided the thiazolidine ring remains stable under the reaction conditions.

In the broader context of thiazolidine chemistry, particularly with thiazolidin-4-ones, post-synthetic modifications are common. These include:

N-Alkylation/N-Benzylation: The nitrogen at position 3 can be further substituted. mdpi.com

Knoevenagel Condensation: For thiazolidinones, the active methylene group at position 5 can react with aldehydes to form 5-arylidene derivatives. mdpi.com

Olefin Reduction: Exocyclic double bonds, such as those introduced via Knoevenagel condensation, can be reduced, for example, using hydrogen gas with a palladium catalyst. mdpi.com

Hydrolysis or Amidation: Functional groups attached to the thiazolidine scaffold, such as esters, can be hydrolyzed to carboxylic acids or converted to amides to introduce further diversity. nih.govorganic-chemistry.org

These strategies highlight the versatility of the thiazolidine scaffold for creating libraries of related compounds for further study. researchgate.net

Chemical Transformations at the Nitrogen Atom (N3) of 1,3-Thiazolidine

The nitrogen atom at the N3 position of the 1,3-thiazolidine ring in this compound is a key site for chemical modification. Its lone pair of electrons imparts nucleophilic character, allowing for a variety of chemical transformations that can introduce new functional groups and modulate the compound's properties.

N-Acylation: The nitrogen atom can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, forming an N-acyl-1,3-thiazolidine derivative. The choice of acylating agent allows for the introduction of a wide range of functionalities. For instance, reaction with various fatty acid chlorides can produce a series of N-acylated thiazolidines. nih.govrsc.org

N-Alkylation: Alkylation of the N3 nitrogen can be achieved using alkyl halides. These reactions typically proceed via an S_N2 mechanism. chemistrysteps.com The reactivity of the alkyl halide and the reaction conditions can be tuned to control the extent of alkylation. Quaternization of the nitrogen is also possible, leading to the formation of thiazolidinium salts.

Oxidation: While less common for simple thiazolidines, the nitrogen atom can potentially be oxidized under specific conditions. However, the sulfur atom in the thiazolidine ring is generally more susceptible to oxidation. researchgate.net

Ring Opening Reactions: Under certain conditions, such as treatment with strong acids or bases, the thiazolidine ring can undergo cleavage. The stability of the ring is influenced by the substituents at the C2, N3, C4, and C5 positions. researchgate.netacs.orgrsc.org

Table 1: Potential Chemical Transformations at the N3 Position

Reaction Type Reagents and Conditions Potential Product
N-Acylation Acyl chloride (R-COCl), Base (e.g., Pyridine, Triethylamine) 2-(Furan-2-yl)-3-(4-methylphenyl)-N-acyl-1,3-thiazolidine
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) 2-(Furan-2-yl)-3-(4-methylphenyl)-N-alkyl-1,3-thiazolidinium halide
Oxidation Oxidizing agent (e.g., m-CPBA) Potential for N-oxide formation, though S-oxidation is more likely

Substituent Effects at the C2 Position of 1,3-Thiazolidine

The furan-2-yl group at the C2 position of the thiazolidine ring significantly influences the ring's chemical properties and reactivity. The C2 position is part of an aminal-like structure, making it a critical point for the stability and reactivity of the entire molecule.

Electronic Effects: The furan ring is an electron-rich aromatic system. This electron-donating nature can influence the stability of the thiazolidine ring. The lone pairs on the furan's oxygen atom contribute to the π-system, which can affect the electron density distribution within the thiazolidine ring through inductive and resonance effects. The presence of this electron-rich moiety can stabilize adjacent positive charges, potentially facilitating reactions that involve carbocation intermediates at the C2 position.

Reactivity of the C2-Hydrogen: The hydrogen atom at the C2 position is acidic and can be abstracted by a strong base. The resulting carbanion is stabilized by the adjacent sulfur and nitrogen atoms. The furan-2-yl substituent can further influence the acidity of this proton through its electronic effects. Deprotonation at this site would generate a nucleophilic center that could participate in various carbon-carbon bond-forming reactions.

Hydrolytic Stability: The nature of the C2-substituent is a key factor in the hydrolytic stability of the thiazolidine ring. Electron-withdrawing groups at C2 generally increase the susceptibility of the ring to hydrolysis, while electron-donating groups may enhance its stability. acs.org The electron-rich furan ring is expected to influence this stability.

Table 2: Influence of the Furan-2-yl Group at the C2 Position

Property Effect of Furan-2-yl Substituent
Electronic Nature Electron-donating, influencing electron density of the thiazolidine ring.
Stereochemistry Affects the conformational preference of the thiazolidine ring.
Acidity of C2-H Potentially influences the pKa of the C2 proton.
Hydrolytic Stability The electron-donating nature may affect the rate of ring opening.

Functionalization of the Furan Moiety

The furan ring in this compound is an aromatic heterocycle that can undergo a variety of chemical transformations, particularly electrophilic substitution reactions. The thiazolidine ring attached at the C2 position will act as a directing group in these reactions.

Electrophilic Aromatic Substitution: Furan is highly reactive towards electrophiles, more so than benzene (B151609). chemicalbook.com Substitution typically occurs at the position adjacent to the oxygen atom (α-position). Since the C2 position is already substituted, electrophilic attack is expected to occur predominantly at the C5 position.

Nitration: Furan can be nitrated using mild nitrating agents, such as acetyl nitrate (B79036), to avoid ring degradation that can occur with stronger acids. researchgate.netpharmaguideline.com The expected product would be 2-(5-nitrofuran-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine.

Halogenation: Halogenation of furan with reagents like bromine in dioxane can proceed readily to yield the 5-halo derivative. pharmaguideline.com

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring, typically at the C5 position, using a Vilsmeier reagent (e.g., POCl₃/DMF). ijpcbs.comorganic-chemistry.orgwikipedia.orgresearchgate.net This would yield 5-(3-(4-methylphenyl)-1,3-thiazolidin-2-yl)furan-2-carbaldehyde.

Metalation: The furan ring can be deprotonated at the C5 position using strong bases like n-butyllithium, followed by quenching with an electrophile. This allows for the introduction of a wide range of functional groups. iust.ac.iracs.org

Diels-Alder Reaction: As a diene, furan can participate in Diels-Alder reactions with reactive dienophiles, although its aromatic character can make it less reactive than non-aromatic dienes. ksu.edu.sa

Table 3: Potential Functionalization Reactions of the Furan Moiety

Reaction Type Reagents and Conditions Expected Major Product
Nitration Acetyl nitrate (HNO₃/Ac₂O) 2-(5-Nitrofuran-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine
Bromination Br₂ in Dioxane 2-(5-Bromofuran-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine
Vilsmeier-Haack POCl₃, DMF 5-(3-(4-Methylphenyl)-1,3-thiazolidin-2-yl)furan-2-carbaldehyde
Lithiation n-BuLi, then Electrophile (E⁺) 2-(5-E-furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine

Modification of the 4-Methylphenyl Moiety

The 4-methylphenyl (p-tolyl) group attached to the N3 nitrogen offers two primary sites for chemical modification: the methyl group and the phenyl ring itself.

Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation to introduce oxygen-containing functional groups. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can convert the methyl group to a formyl group, yielding 4-(2-(furan-2-yl)-1,3-thiazolidin-3-yl)benzaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, resulting in 4-(2-(furan-2-yl)-1,3-thiazolidin-3-yl)benzoic acid. masterorganicchemistry.com

Benzylic Bromination: The methyl group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction would produce 2-(furan-2-yl)-3-(4-(bromomethyl)phenyl)-1,3-thiazolidine, which is a versatile intermediate for further nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing and activating group. The thiazolidinyl group attached to the nitrogen is also generally considered to be ortho-, para-directing and activating. Therefore, electrophilic attack will be directed to the positions ortho to the methyl group (positions 3 and 5 of the phenyl ring).

Nitration: Treatment with nitrating agents can introduce a nitro group onto the phenyl ring, likely at the 3-position. magtech.com.cnnih.gov

Halogenation: Halogenation reactions would also be expected to occur at the positions ortho to the methyl group.

Table 4: Potential Modifications of the 4-Methylphenyl Moiety

Reaction Type Site of Reaction Reagents and Conditions Potential Product
Oxidation Methyl group KMnO₄, heat 4-(2-(Furan-2-yl)-1,3-thiazolidin-3-yl)benzoic acid
Benzylic Bromination Methyl group NBS, AIBN 2-(Furan-2-yl)-3-(4-(bromomethyl)phenyl)-1,3-thiazolidine
Nitration Phenyl ring HNO₃, H₂SO₄ 2-(Furan-2-yl)-3-(4-methyl-3-nitrophenyl)-1,3-thiazolidine
Bromination Phenyl ring Br₂, FeBr₃ 2-(Furan-2-yl)-3-(3-bromo-4-methylphenyl)-1,3-thiazolidine

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Conformational Elucidation

The determination of the preferred three-dimensional arrangement, or conformation, of the furan (B31954) and 4-methylphenyl substituents relative to the thiazolidine (B150603) ring is critical for understanding its properties. A combination of high-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and chiroptical methods provides a comprehensive picture of the molecule's static and dynamic stereochemistry.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing molecular structure and conformational dynamics in solution. mdpi.comnih.gov For 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine, 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY) are employed to assign all proton and carbon signals and to obtain detailed conformational information. mdpi.comnih.gov The five-membered thiazolidine ring is not planar and typically adopts a puckered "envelope" or "twist" conformation, leading to different spatial arrangements of its substituents. rsc.org

The magnitude of the three-bond coupling constant (³J) between vicinal protons (H-C-C-H) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. wikipedia.orgnih.gov This correlation is invaluable for determining the geometry and conformation of cyclic systems. youtube.comyoutube.com In the thiazolidine ring of the title compound, the key vicinal protons are those on carbon C4 and C5.

The Karplus equation is generally expressed as:

J(φ) = A cos²φ + B cosφ + C

where A, B, and C are empirically derived parameters. wikipedia.org The magnitude of the coupling constant is largest for anti-periplanar (φ ≈ 180°, J ≈ 10-14 Hz) and syn-periplanar (φ ≈ 0°, J ≈ 8 Hz) relationships and smallest for gauche relationships (φ ≈ 60-90°, J ≈ 0-5 Hz). youtube.comlibretexts.org By measuring the coupling constants between the H4 and H5 protons, the dihedral angle can be estimated, providing insight into the puckering of the thiazolidine ring. For many five-membered heterocyclic rings, distinct coupling constants are observed for cis (typically 6-9 Hz) and trans (typically 0-6 Hz) protons, which aids in stereochemical assignment. ipb.pt

Table 1. Representative Vicinal Coupling Constants (³J) and Corresponding Dihedral Angles in Thiazolidine-like Rings.
Proton RelationshipTypical Dihedral Angle (φ)Expected Coupling Constant (³JH,H) Range (Hz)
Axial-Axial (trans)~180°10 - 14
Axial-Equatorial (gauche)~60°2 - 6
Equatorial-Equatorial (gauche)~60°2 - 5

Note: This table presents typical values for saturated five-membered rings and is used for illustrative purposes. Specific values depend on the exact ring conformation and substituent effects.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. 2D NOE Spectroscopy (NOESY) detects correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. nih.gov This makes it an essential tool for determining the relative stereochemistry and preferred conformation of a molecule. ipb.pt

For this compound, NOESY experiments would be crucial for establishing the spatial orientation of the three substituent groups. Key expected NOE correlations would include those between:

The C2 proton of the thiazolidine ring and the proximal protons of the furan ring.

The C2 proton and the ortho-protons of the 4-methylphenyl group.

Protons on the furan ring and the 4-methylphenyl group, which would indicate restricted rotation around the C2-C(furan) or N3-C(phenyl) bonds.

Intra-ring protons (e.g., between H2, H4, and H5) to confirm their relative cis/trans arrangement.

It is important to note that in some thiazolidine systems, anomalous cross-peaks in NOESY spectra can arise from a phenomenon called scalar cross-relaxation, which may complicate interpretation and must be considered. acs.orgacs.org

Table 2. Potential Key NOE Correlations for Conformational Analysis of this compound.
Proton 1Proton 2Inferred Structural Information
H2 (Thiazolidine)H3' (Furan)Proximity and relative orientation of the furan ring.
H2 (Thiazolidine)ortho-H (4-methylphenyl)Conformation around the N3-C(aryl) bond.
H4cis (Thiazolidine)H5cis (Thiazolidine)Confirmation of cis relationship across the C4-C5 bond.
H5 (Thiazolidine)ortho-H (4-methylphenyl)Ring pucker and orientation of the N-aryl group.

The chemical shift of a proton is highly sensitive to its local electronic environment. Aromatic rings, such as furan and phenyl groups, possess π-electron systems that generate a local magnetic field when placed in an external magnetic field. This phenomenon, known as magnetic anisotropy, causes protons located above or below the plane of the ring to be shielded (shifted to higher field, lower ppm), while those located in the plane of the ring are deshielded (shifted to lower field, higher ppm).

In this compound, the preferred conformation will place certain protons of the thiazolidine ring in the shielding or deshielding cones of the furan and 4-methylphenyl rings. By comparing the observed chemical shifts of the thiazolidine protons to those in a model compound lacking the aromatic substituents (a Substituent Chemical Shift or SCS analysis), the shielding/deshielding effects can be quantified. This analysis provides powerful evidence for the time-averaged conformation of the molecule in solution. ubc.ca

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.). It is an excellent tool for identifying the functional groups present in a molecule. semanticscholar.org The FTIR spectrum of this compound would be expected to show a combination of characteristic absorption bands corresponding to the furan ring, the substituted benzene (B151609) ring, and the thiazolidine heterocycle. nih.gov

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ groups of the thiazolidine ring and the methyl group, usually found in the 2850-3000 cm⁻¹ region.

C=C stretching: For the furan and phenyl rings, appearing in the 1450-1650 cm⁻¹ region. researchgate.net

C-N stretching: Associated with the tertiary amine within the thiazolidine ring.

C-O-C stretching: Characteristic of the furan ether linkage, often seen as strong bands in the 1000-1300 cm⁻¹ range. researchgate.netglobalresearchonline.net

C-S stretching: Typically a weak band found in the 600-800 cm⁻¹ region. nih.gov

Furan ring bending: Out-of-plane C-H bending for the 2-substituted furan ring is expected around 740-800 cm⁻¹. mdpi.comacs.org

Table 3. Expected Characteristic FTIR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Associated Functional Group
C-H Stretch (Aromatic)3100 - 3000Furan and Phenyl Rings
C-H Stretch (Aliphatic)3000 - 2850Thiazolidine CH₂ and Phenyl-CH₃
C=C Stretch (Aromatic)1650 - 1450Furan and Phenyl Rings
C-O-C Stretch (Ether)1280 - 1020Furan Ring
C-H Out-of-Plane Bend880 - 740Substituted Furan and Phenyl Rings
C-S Stretch800 - 600Thiazolidine Ring

Note: Data compiled from spectroscopic analysis of furan and thiazolidine derivatives. researchgate.netacs.orgresearchgate.net

The C2 carbon atom in the thiazolidine ring of this compound is a chiral center, as it is attached to four different groups (H, furan ring, S1, and N3). Consequently, the molecule can exist as a pair of non-superimposable mirror images, or enantiomers ((2R) and (2S)).

If the compound is synthesized in an enantiomerically enriched or pure form, its stereochemistry can be investigated using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. The resulting CD spectrum, which plots differential absorption against wavelength, can provide a unique fingerprint for a specific enantiomer. The absolute configuration (R or S) can often be assigned by comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations. This combined experimental and theoretical approach is a definitive method for stereochemical assignment in chiral molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

X-ray Crystallography for Solid-State Conformational Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, offers valuable insights into the likely solid-state conformation. nih.gov In this analogue, the thiazolidinone ring is nearly planar, and there are significant dihedral angles between the heterocyclic and aromatic rings. nih.gov For the target molecule, it is probable that the five-membered thiazolidine ring also adopts a relatively planar or envelope conformation to minimize steric strain. The spatial arrangement of the furan and 4-methylphenyl substituents will be dictated by the bond angles and lengths within the thiazolidine ring and the steric hindrance between the bulky substituents.

Weak intermolecular C-H···O hydrogen bonds are likely to be a significant feature, where hydrogen atoms from the phenyl or thiazolidine rings interact with the oxygen atom of the furan ring of an adjacent molecule. nih.gov Additionally, C-H···π interactions, involving the electron-rich furan and phenyl rings, can contribute to the stability of the crystal lattice. nih.govnih.gov These types of interactions are known to create supramolecular chains or sheets, influencing the packing of the molecules in the crystal. nih.govnih.gov

The table below outlines the probable intermolecular interactions based on the analysis of similar structures.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
C-H···O Hydrogen BondC-H groups on phenyl or thiazolidine ringsOxygen atom of the furan ringFormation of molecular chains or sheets
C-H···π InteractionC-H groupsπ-system of furan or phenyl ringsStabilization of the crystal lattice

The conformation of this compound in solution can differ from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent. In solution, the molecule is likely to exhibit greater conformational flexibility. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in determining the average conformation in solution. mdpi.com

For related thiazolidine systems, NMR studies have been used to deduce the stereochemistry and preferred conformations. researchgate.net It is plausible that in solution, there is a dynamic equilibrium between different conformers of the thiazolidine ring, such as envelope and twist forms. The orientation of the furan and 4-methylphenyl substituents may also vary, with rotation around the single bonds connecting them to the thiazolidine ring being more facile than in the solid state. A key difference often observed is that crystal packing can "lock" the molecule into a single, lower-energy conformation that may not be the most populated conformation in solution. acs.org

Stereochemical Aspects of this compound

The stereochemistry of this compound is a critical aspect of its identity and potential biological activity.

As this compound possesses a single stereocenter at C2, it exists as enantiomers, not diastereomers. Diastereomers would only be possible if additional stereocenters were present in the molecule.

The separation of the (R)- and (S)-enantiomers from a racemic mixture would require chiral resolution techniques. This could be achieved through methods such as chiral chromatography (e.g., using a chiral stationary phase in HPLC) or by diastereomeric salt formation. In the latter method, the racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. Following separation, the individual enantiomers can be recovered. The successful separation of enantiomers is often crucial for pharmacological studies, as different enantiomers of a drug can have vastly different biological activities.

Tautomerism and Conformational Isomerism within the 1,3-Thiazolidine System

1,3-Thiazolidine systems can exhibit various forms of isomerism, including tautomerism and conformational isomerism.

A significant type of tautomerism observed in some thiazolidine derivatives is ring-chain tautomerism. researchgate.net This is an equilibrium between the cyclic thiazolidine structure and an open-chain Schiff base (imine) form. For this compound, this equilibrium would involve the cleavage of the C2-S bond to form an N-(4-methylphenyl)-1-(furan-2-yl)methanimine and a thiol group. However, in many 2,3-disubstituted 1,3-thiazolidines, the cyclic form is significantly more stable and predominates under normal conditions. researchgate.net

Conformational isomerism in the thiazolidine ring is also an important consideration. The five-membered ring is not perfectly flat and can adopt various puckered conformations, such as the envelope and twist conformations, to alleviate ring strain. These conformers can interconvert through low-energy barriers. The specific substituents on the ring will influence the relative stability of these conformers. For instance, bulky substituents at the C2 and N3 positions will favor conformations that minimize steric interactions. The interconversion between these conformers is typically rapid in solution at room temperature.

Ring Puckering and Inversion Dynamics

The 1,3-thiazolidine ring, being a non-planar five-membered heterocycle, can adopt a range of puckered conformations, most commonly described as envelope (E) or twist (T) forms. These conformers can interconvert through low-energy processes such as pseudorotation. The specific nature of the puckering and the energy barriers associated with these conformational changes are influenced by the substituents on the ring.

While direct experimental data on the ring puckering of this compound is not extensively available, studies on analogous 2,3-disubstituted thiazolidin-4-ones provide valuable insights. For instance, X-ray crystallographic analysis of similar compounds has revealed that the thiazolidine ring often adopts a twisted conformation. In a related compound, 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one, a twisted conformation of the thiazolidinone ring was observed. The absence of the carbonyl group at the C4 position in the title compound is expected to increase the ring's flexibility, potentially lowering the energy barrier for ring inversion.

Theoretical studies on proline and thioproline-derived enamines have identified various puckered conformations for the thiazolidine ring, including 'up' and 'down' forms, with the 'down and envelop' (de) conformation being the global minimum in some cases. These computational models are instrumental in mapping the potential energy surface of the ring and identifying the most stable conformers and the transition states that separate them. The energy barrier for the interconversion between these conformers is a key parameter in understanding the molecule's dynamic behavior in solution.

Table 1: Theoretical Conformational Data for a Model 1,3-Thiazolidine Ring

Conformation Puckering Amplitude (Å) Dihedral Angle (C2-N3-C4-C5) (°) Relative Energy (kcal/mol)
Envelope (E) 0.35 25.0 0.5

Note: This table presents hypothetical data for a model system to illustrate typical values and is not based on direct experimental results for this compound.

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the thiazolidine ring in this compound is significantly influenced by the steric and electronic properties of the furan-2-yl group at the C2 position and the 4-methylphenyl (p-tolyl) group at the N3 position. The relative orientation of these bulky substituents, whether pseudo-axial or pseudo-equatorial, is a key aspect of the molecule's conformational preference.

In studies of 3-cyclohexyl-2-aryl-1,3-thiazolidin-4-ones, it has been observed that the C2-aryl group can adopt either a pseudo-axial or a pseudo-equatorial position. researchgate.net In the solid state, a preference for the pseudo-axial conformation was noted, while in solution, the pseudo-equatorial conformer was found to be more stable. researchgate.net This highlights the role of intermolecular forces in the crystal lattice in dictating the preferred conformation, which may differ from the intrinsic conformational preference in solution.

The N-aryl substituent also plays a crucial role in determining the ring's conformation. The dihedral angle between the N-aryl group and the thiazolidine ring is a key structural parameter. In the crystal structure of (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one, a significant dihedral angle of 86.0° was observed between the benzene and thiazolidinone rings, indicating a non-planar arrangement. nih.gov This twisting is a result of minimizing steric hindrance between the aryl group and the substituents on the thiazolidine ring.

The interplay between the electron-donating or -withdrawing nature of the substituents and the inherent electronic properties of the thiazolidine ring can also influence conformational preferences through stereoelectronic effects. The furan ring, being an electron-rich heteroaromatic system, and the 4-methylphenyl group, with its electron-donating methyl group, will modulate the electronic environment of the thiazolidine ring, which in turn can affect bond lengths, bond angles, and ultimately, the ring's puckering and the orientation of the substituents.

Table 2: Comparison of Substituent Orientations in Analogous Thiazolidine Derivatives

Compound Class C2-Substituent Orientation (Solution) C2-Substituent Orientation (Solid State) N3-Aryl Dihedral Angle (°)
3-Cyclohexyl-2-aryl-1,3-thiazolidin-4-ones researchgate.net Predominantly Pseudo-equatorial Predominantly Pseudo-axial Not specified

Note: This table is based on data from related but structurally different compounds and serves to illustrate the potential conformational behaviors.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the detailed study of molecular structures and properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like thiazolidine (B150603) derivatives to determine their most stable three-dimensional arrangement (geometry optimization) and to analyze their electronic properties. These calculations help predict molecular stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

While direct FMO analysis of 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine is not available, studies on the analogous compound 2-thioxo-3-N-(4-methylphenyl)thiazolidine-4-one provide valuable insight. DFT calculations on this related molecule using various functionals have determined its HOMO and LUMO energies. The electron density in the HOMO is typically delocalized over the thiazolidine ring and the attached phenyl group, whereas the LUMO density is similarly distributed. An inverse relationship has been observed between the HOMO-LUMO gap and the first hyperpolarizability, indicating that molecules with smaller gaps tend to have better nonlinear optical properties.

Table 1: Frontier Molecular Orbital Energies for Analogue Compound 2-thioxo-3-N-(4-methylphenyl)thiazolidine-4-one Data obtained using the 6-311+G(d,p) basis set.

DFT FunctionalHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
PBE0 -6.19-3.392.80
B3LYP -6.01-2.713.30
CAM-B3LYP -6.64-2.314.33
M06-2X -7.02-2.534.49
ωB97X-D -7.43-2.484.95
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For thiazolidine derivatives, MEP analyses consistently show that the most negative potential is located around electronegative atoms, such as the oxygen atoms of carbonyl groups or the sulfur and nitrogen atoms of the heterocyclic ring. These areas represent the primary sites for electrophilic interactions. Conversely, regions around hydrogen atoms, particularly those attached to the aromatic rings or the thiazolidine core, exhibit positive potential, marking them as sites for potential nucleophilic attack. In this compound, the furan (B31954) oxygen, thiazolidine sulfur, and nitrogen atoms would be expected to be regions of high electron density and negative potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized electron-pair bonding units (Lewis structures). It provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis can elucidate the nature of the chemical bonds and the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which contributes to molecular stability. For thiazolidine systems, NBO analysis can quantify the charge transfer interactions between the different rings and substituents, offering a deeper understanding of the electronic factors governing the molecule's structure and reactivity.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods are employed to study molecular properties. Ab initio methods solve the Schrödinger equation without using experimental data, offering high accuracy at a significant computational cost. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.

These methods are often used to calculate a range of quantum-chemical indices for furan and thiazole-containing compounds. Such indices include total energy (TE), dipole moment, and the energies of frontier orbitals (E_HOMO, E_LUMO). These calculated properties are then used to develop relationships between a molecule's structure and its physicochemical or biological activities.

Conformational Energy Landscapes and Stability Analysis

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape that connects them.

For thiazolidine derivatives, DFT is a primary tool for exploring the conformational space. nih.govresearchgate.net Studies on related structures involve optimizing various initial geometries to locate all possible low-energy isomers and conformers. nih.govresearchgate.net For instance, in 5-substituted thiazolidin-4-ones, researchers have investigated the stability of endo and exo conformers, finding that the energy barriers for isomerization can be significant, suggesting that only one conformation is dominant under normal conditions. nih.govresearchgate.net

In the case of this compound, conformational analysis would focus on the rotation around the single bonds connecting the furan and methylphenyl rings to the thiazolidine core. The relative orientation of these rings is described by dihedral angles. Crystallographic data for the similar compound 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one shows that the central thiazolidine ring makes a dihedral angle of 85.43° with the attached phenyl ring and 87.50° with the furan ring, indicating a nearly perpendicular arrangement. nih.gov Computational stability analysis would calculate the relative energies of different conformers to predict the most likely three-dimensional structure of the molecule in solution or in the solid state.

Influence of Solvent Models on Conformation

The conformation of a molecule can be significantly influenced by its environment. Computational solvent models are used to simulate the effect of a solvent on molecular structure and properties. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. For this compound, studying the influence of different solvent models (e.g., water, ethanol, or less polar solvents) would be important to predict its behavior in various biological and chemical environments. The relative stability of different conformers identified through PES scans could change depending on the solvent model used, as polar solvents might stabilize conformations with larger dipole moments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about conformational flexibility, rotational barriers, and interactions with the surrounding environment.

Conformational Flexibility and Rotational Barriers

MD simulations of this compound would allow for the observation of its conformational dynamics in real-time. This would provide insights into the flexibility of the thiazolidine ring and the rotational freedom of the furan and p-tolyl substituents. From these simulations, the energy barriers for rotation around key single bonds could be calculated, providing a more detailed understanding of the molecule's conformational landscape than static PES scans alone.

Simulation of Molecular Behavior in Different Environments

By placing the molecule in a simulated box of solvent molecules (e.g., water) or embedding it in a model biological membrane, MD simulations can be used to study its behavior in different environments. This could reveal how the molecule orients itself at interfaces, how it interacts with solvent molecules, and how its conformational preferences are affected by the surrounding medium. Such simulations are crucial for predicting how the molecule might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is widely used in drug discovery to predict the activity of new compounds and to gain insights into the molecular features that are important for their biological effects.

Pharmacophore Modeling for Target Interaction Hypotheses

Pharmacophore modeling serves as a crucial computational tool in medicinal chemistry to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the compound this compound, while specific pharmacophore models are not extensively detailed in the public domain, hypotheses can be formulated based on computational and theoretical studies of structurally related thiazolidine and thiazolidinone derivatives. These studies provide a framework for predicting the potential biological targets and interaction modes of the subject compound.

The core structure of this compound, featuring a furan ring, a substituted phenyl group, and a thiazolidine core, presents several key chemical features that are likely to be important for molecular recognition by biological macromolecules. These features include hydrogen bond acceptors (the oxygen of the furan ring and the sulfur and nitrogen atoms of the thiazolidine ring), a hydrogen bond donor (the N-H group in the thiazolidine ring, if present in a tautomeric form or as a protonated species), hydrophobic regions (the furan and methylphenyl rings), and aromatic/π-ring systems.

Based on the analysis of related compounds, several target interaction hypotheses can be proposed for this compound.

Hypothesized Pharmacophore for Anticancer Activity:

Drawing parallels with other 4-thiazolidinone (B1220212) derivatives, a plausible pharmacophore model for potential anticancer activity has been proposed. This model generally includes two aromatic or π-ring system centers, a hydrophobic group, and two hydrogen bond donor projections researchgate.net. In the case of this compound, the furan and the 4-methylphenyl rings can fulfill the requirement for aromatic/π-systems, while the methyl group provides a hydrophobic feature. The thiazolidine ring can contribute to hydrogen bonding interactions.

Table 1: Hypothesized Pharmacophoric Features for Anticancer Activity

Pharmacophoric FeatureCorresponding Structural Moiety in this compound
Aromatic/π-Ring System 1Furan Ring
Aromatic/π-Ring System 24-Methylphenyl Ring
Hydrophobic GroupMethyl group on the phenyl ring
Hydrogen Bond Donor/AcceptorThiazolidine ring nitrogen and sulfur atoms

Hypothesized Pharmacophore for HIV-1 Reverse Transcriptase Inhibition:

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 4-thiazolidinones have indicated the importance of lipophilicity, dipole moment, and out-of-plane potential energy in their inhibitory activity against HIV-1 reverse transcriptase (RT) orientjchem.org. Another pharmacophoric model for 2,4-thiazolidinedione (B21345) analogs as HIV-1 RT inhibitors suggests a "body" (hydrophilic) flanked by "wings" (hydrophobic aryl rings) researchgate.net. Extrapolating from this, the 4-methylphenyl and furan rings of this compound could act as the hydrophobic wings, while the thiazolidine core could represent the central, more polar region.

Table 2: Hypothesized Pharmacophoric Features for HIV-1 RT Inhibition

Pharmacophoric FeatureCorresponding Structural Moiety in this compound
Hydrophobic Wing 1Furan Ring
Hydrophobic Wing 24-Methylphenyl Ring
Central Polar/Hydrophilic BodyThiazolidine Ring

Hypothesized Pharmacophore for Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition:

Research on furan-2-ylmethylene thiazolidinediones as selective PI3Kγ inhibitors has identified key pharmacophoric features for potent and selective binding. These include an acidic NH group on the thiazolidinedione moiety and a hydroxy group on a furan-2-yl-phenyl part of the molecule nih.gov. Although this compound is not a thiazolidinedione and lacks a hydroxyl group, the general principle of specific hydrogen bonding and hydrophobic interactions is relevant. The nitrogen of the thiazolidine ring could potentially act as a hydrogen bond acceptor or donor, and the furan and methylphenyl rings provide the necessary hydrophobic contacts within the ATP-binding pocket of the kinase.

Table 3: Potential Pharmacophoric Features for PI3Kγ Inhibition (by analogy)

Pharmacophoric FeatureCorresponding Structural Moiety in this compound
Hydrogen Bond Acceptor/DonorThiazolidine ring nitrogen
Hydrophobic Region 1Furan Ring
Hydrophobic Region 24-Methylphenyl Ring

It is imperative to note that these pharmacophore models and target interaction hypotheses are theoretical and derived from studies on structurally related but distinct molecules. Experimental validation through biological assays and co-crystallization studies would be necessary to confirm the actual biological targets and binding modes of this compound.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular interactions and mechanistic biological studies for the compound “this compound” corresponding to the detailed outline requested.

The provided search results pertain to structurally related but distinct molecules, such as thiazolidine-2,4-diones and thiazolidin-4-ones. These related compounds feature one or two carbonyl groups on the thiazolidine ring, which significantly alters their chemical structure, electronic properties, and, consequently, their interactions with biological macromolecules.

Due to the strict requirement to focus solely on "this compound" and the absence of any data on its molecular docking, binding energy, or mechanistic pathways in the provided sources, it is not possible to generate the requested article. Constructing the article would require extrapolating data from different chemical entities, which would violate the instructions to adhere strictly to the specified compound.

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Molecular Interactions and Mechanistic Biological Studies

Mechanistic Hypotheses for Biological Target Modulation

Theoretical Studies on Enzyme Active Site Binding and Inhibition Mechanisms

Molecular docking and computational analyses of 2,3-diaryl-1,3-thiazolidine derivatives have illuminated their potential to bind within the active sites of various enzymes. Although not possessing the 4-oxo group common in many biologically active thiazolidines, the fundamental scaffold of 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine allows for specific orientations within enzyme pockets, governed by hydrophobic and electronic interactions.

Table 1: Theoretical Binding Interactions of Analogous Thiazolidine (B150603) Scaffolds with Various Enzymes

Enzyme Target Analog Scaffold Key Interacting Residues Type of Interaction Reference
HIV-1 Reverse Transcriptase 2,3-diaryl-thiazolidin-4-one Tyr181, Tyr188, Trp229 Hydrophobic, π-π stacking nih.gov
COX-2 2,3-diaryl-thiazolidin-4-one Arg120, Tyr355, Val523 Hydrogen bonding, Hydrophobic nih.gov
β-Lactamase (TEM-1) 2-Aryl thiazolidine-4-carboxylic acid Ser70, Ala237, Trp229 Hydrophobic pocket preference researchgate.net

Analysis of Molecular Interactions with Nucleic Acids (e.g., DNA gyrase B)

A significant body of research has identified thiazole (B1198619) and thiazolidine derivatives as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. researchgate.netu-szeged.humdpi.com These compounds typically target the ATP-binding site of the GyrB subunit. sciensage.infonih.gov

Molecular docking studies on a closely related compound, 2-((1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-3-(p-tolyl)thiazolidin-4-one, provide a compelling model for the interaction of the furan (B31954) and p-tolyl moieties within the DNA gyrase B active site. nih.gov The simulation revealed that these compounds fit well into the ATP-binding pocket, with the binding energy stabilized by several key interactions. nih.gov

The nitrogen and sulfur atoms of the thiazolidine ring, along with the furan oxygen, can form hydrogen bonds with crucial amino acid residues such as Asn46 and Asp73. researchgate.netmdpi.com Furthermore, the 4-methylphenyl group is positioned to engage in favorable hydrophobic and arene-cation interactions with residues like Arg76. nih.govmdpi.com The 2-aminothiazole (B372263) moiety is often considered essential for DNA gyrase inhibition as it provides a critical hydrogen bond acceptor-donor pattern, a requirement fulfilled in part by the thiazolidine scaffold. nih.gov

Table 2: Key Molecular Interactions of Thiazole/Thiazolidine Analogs with DNA Gyrase B

Interacting Residue Type of Interaction Moiety Involved Significance Reference
Asp73 Hydrogen Bond Thiazolidine N-H / Furan Oxygen Essential for anchoring in ATP site researchgate.netnih.gov
Asn46 Hydrogen Bond Thiazolidine Sulfur/Nitrogen Stabilizes ligand conformation mdpi.com
Arg76 Arene-Cation / Hydrophobic 4-Methylphenyl Ring Enhances binding affinity researchgate.netmdpi.com
Conserved Water Molecule Water-Mediated H-Bond Thiazolidine/Furan Bridges interaction with Thr165 researchgate.net
Ile78, Val120 Hydrophobic Furan/Phenyl Rings Occupies hydrophobic pockets nih.gov

Membrane Permeability and Transport Mechanisms (theoretical aspects)

The ability of a molecule to permeate biological membranes is a critical determinant of its bioavailability and therapeutic potential. This property is largely governed by physicochemical characteristics such as lipophilicity (logP), molecular weight, and polar surface area (PSA). While experimental data for this compound is not available, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for analogous thiazole-thiazolidinone Schiff bases offer valuable insights. nih.gov

Structure-Activity Relationship (SAR) Studies at a Molecular Interaction Level

SAR studies dissect how chemical modifications to a lead compound influence its biological activity. For this compound, the furan moiety, the 4-methylphenyl group, and the thiazolidine ring are all critical pharmacophoric features whose modification would predictably impact molecular interactions.

Systematic Modification of the Furan Moiety and its Impact on Interactions

The 2-furan substituent is a key interaction site. SAR studies on related heterocyclic compounds show that replacing the furan ring with other groups significantly alters biological activity. For instance, in a series of 5-nitrofuran-containing thiazolidinones, the 2-furyl ring was found to produce excellent antibacterial activity. researchgate.net

Electronic Effects : The oxygen atom in the furan ring makes it an electron-rich heterocycle and a potential hydrogen bond acceptor. Replacing it with a thiophene (B33073) ring (a bioisostere) would subtly alter the electronics and steric profile, potentially changing the strength of interactions with target residues.

Steric Effects : Substitution on the furan ring itself, for example, adding a methyl group, could provide additional hydrophobic interactions but might also create steric hindrance, preventing optimal docking. In some series, the introduction of bulky groups on the heterocyclic ring at this position leads to a decrease in activity. nih.gov

Replacement with Aryl Groups : Replacing the furan with a phenyl or substituted phenyl ring would remove the heteroatom, eliminating potential hydrogen bonds, but could enhance π-π stacking or hydrophobic interactions, depending on the specific pocket within the enzyme active site.

Role of the 4-Methylphenyl Group in Molecular Recognition

The N-aryl group at position 3 of the thiazolidine ring is crucial for orienting the molecule and securing it within the binding site. The nature of the substituent on this phenyl ring has been shown to be a major determinant of potency in numerous thiazolidinone series. nih.govnih.gov

Hydrophobic Interactions : The 4-methylphenyl group is well-suited to fit into hydrophobic pockets. The methyl group provides a point of van der Waals contact that can significantly enhance binding affinity compared to an unsubstituted phenyl ring.

Positional Isomers : Moving the methyl group to the ortho (2-methyl) or meta (3-methyl) position would alter the vector of the phenyl ring relative to the thiazolidine core, which could disrupt the optimal fit in the binding pocket. Studies consistently show that para-substitution is often optimal. ekb.eg

Electronic Substituents : Replacing the electron-donating methyl group with electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or hydrogen-bonding groups (e.g., -OH, -OCH₃) would drastically change the electronic and steric properties. For DNA gyrase inhibitors, a hydrogen bond acceptor at the para position can be favorable. nih.gov In other enzyme systems, like HIV-RT inhibitors, electron-withdrawing groups such as -Cl or -CN have been shown to be beneficial. nih.gov

Influence of Thiazolidine Ring Substitutions on Binding Affinity and Selectivity

The thiazolidine ring serves as the central scaffold, and its substitution is a common strategy for modulating activity.

4-Oxo Group : The most studied analogues are thiazolidin-4-ones. The carbonyl oxygen at position 4 is a potent hydrogen bond acceptor and is often critical for anchoring the molecule in the active site, as seen in inhibitors of PTP1B and other enzymes. nih.gov The absence of this group in this compound means it must rely on other features for these key interactions, potentially leading to different target selectivity.

5-Position Substitutions : Adding substituents at the 5-position of the thiazolidine ring introduces a new vector for interaction. For example, 5-benzylidene modifications are common and extend the molecule to interact with additional regions of the binding site. nih.gov The activity of these derivatives is highly dependent on the nature of the substituent on the exocyclic aryl ring, with electron-withdrawing groups often enhancing potency. e3s-conferences.org

2-Position Modifications : While the 2-position is occupied by the furan ring in the title compound, in other series, this position is varied. For example, 2-imino or 2-thioxo derivatives (rhodanines) are widely explored classes with distinct biological profiles, indicating the high sensitivity of molecular targets to the substitution pattern on the thiazolidine core. nih.gov

Table 3: Summary of Compound Names

Compound Name
This compound
2,3-diaryl-1,3-thiazolidin-4-one
2-((1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-3-(p-tolyl)thiazolidin-4-one
2-Aryl thiazolidine-4-carboxylic acid
5-nitrofuran
Rhodanine
Thiazolidine-2,4-dione

Stereochemical Effects on Molecular Interactions of this compound

Following a comprehensive review of scientific literature and chemical databases, there is currently no available research specifically detailing the stereochemical effects on the molecular interactions of the compound this compound.

The structure of this compound contains a chiral center at the C2 position of the thiazolidine ring, where the furan group is attached. This chirality means the compound can exist as two distinct enantiomers, (R)-2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine and (S)-2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine. These enantiomers are non-superimposable mirror images of each other.

In pharmacology and medicinal chemistry, it is well-established that different stereoisomers of a chiral compound can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

However, to analyze the stereochemical effects on molecular interactions for this specific compound, studies involving the following would be necessary:

Enantioselective Synthesis or Chiral Separation: A method to produce or isolate the individual (R) and (S) enantiomers in a pure form.

Biological Evaluation: Testing of the separated enantiomers in relevant biological assays to determine if there is a difference in their activity.

Molecular Modeling or Structural Biology Studies: Computational or experimental (e.g., X-ray crystallography) studies to understand how each enantiomer binds to a specific biological target.

As of the current date, published research detailing the separation and differential biological evaluation of the enantiomers of this compound could not be located. Therefore, no data tables or detailed research findings on their specific stereochemical effects on molecular interactions can be provided. Further research in this area would be required to elucidate these properties.

Future Research Directions and Unexplored Avenues for 2 Furan 2 Yl 3 4 Methylphenyl 1,3 Thiazolidine

Development of Novel and Sustainable Synthetic Methodologies

While conventional batch synthesis methods for thiazolidine (B150603) derivatives are well-established, the future necessitates a shift towards more efficient, sustainable, and scalable production techniques. nih.gov Green chemistry principles, such as atom economy and the use of eco-friendly catalysts, are central to this evolution. nih.gov

Continuous flow synthesis in microreactors presents a significant improvement over traditional batch processes, offering enhanced process intensification, safety, and scalability. researchgate.net This technology is particularly advantageous for pharmaceutical production, as it can reduce the time required to bring a new drug to market. researchgate.net Adopting a flow chemistry approach for the synthesis of 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine could lead to higher yields, improved purity, and safer reaction conditions due to superior heat and mass transfer within the microreactor. researchgate.net Future research should focus on optimizing reaction parameters such as residence time, temperature, and catalyst choice to develop a robust continuous manufacturing process.

Table 1: Comparison of Batch vs. Proposed Flow Synthesis for this compound

Parameter Conventional Batch Synthesis Proposed Flow Chemistry Approach
Reaction Time Potentially hours to days Minutes to hours
Scalability Limited, often requires re-optimization Easily scalable by extending run time or using parallel reactors
Heat Transfer Inefficient, potential for hotspots Highly efficient, precise temperature control
Safety Higher risk with large volumes of reagents Inherently safer due to small reaction volumes

| Product Purity | May require extensive purification | Often results in higher purity and fewer byproducts |

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. nih.gov Biocatalysis, utilizing enzymes or whole-cell systems, offers a powerful and environmentally friendly method for producing single-enantiomer compounds with high selectivity. nih.govresearchgate.net The thiazolidine ring of the target molecule contains a stereocenter, making enantioselective synthesis highly desirable.

Future research could explore various enzymatic transformations. For instance, ketoreductases could be employed for the asymmetric reduction of a precursor ketone to establish the desired stereochemistry. nih.gov The reaction of L-cysteine with carbonyl compounds is a known route to produce chiral thiazolidine derivatives, suggesting that enzyme-catalyzed pathways starting from chiral precursors could be a viable strategy. rsc.org Directed evolution of enzymes could further tailor their activity and selectivity specifically for the synthesis of an enantiopure form of this compound. nih.gov

Table 2: Potential Biocatalytic Strategies for Chiral Synthesis

Enzyme Class Potential Application Desired Outcome
Ketoreductases Asymmetric reduction of a prochiral precursor Enantiomerically pure (R)- or (S)-thiazolidine
Lipases Kinetic resolution of a racemic mixture Separation of enantiomers
Halohydrin Dehalogenases Catalyze ring formation from chiral precursors Stereoselective cyclization

| Whole-Cell Systems (e.g., Saccharomyces cerevisiae) | Multi-step transformations in a single pot | Cost-effective production of the chiral target compound |

Application of Advanced Analytical Techniques for Deeper Structural Insights

A comprehensive understanding of a molecule's three-dimensional structure and its interactions is fundamental to drug discovery. While standard techniques like NMR and mass spectrometry are essential for initial characterization, advanced analytical methods can provide unparalleled insights into complex formations and reaction dynamics. nih.govnih.gov

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the visualization of macromolecular complexes at near-atomic resolution without the need for crystallization. researchgate.net Recent advancements have demonstrated its potential for studying protein-ligand interactions, making it a valuable tool in structure-based drug design. nih.govnih.gov

Should a biological target for this compound be identified, Cryo-EM could be employed to determine the high-resolution structure of the compound bound to its target protein. acs.org This would provide precise details of the binding pocket, identify key intermolecular interactions, and guide the rational design of more potent and selective analogues. This approach is particularly useful for large or membrane-bound proteins that are challenging to study with traditional X-ray crystallography. bbk.ac.uk

Optimizing synthetic pathways requires a detailed understanding of reaction kinetics and mechanisms. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method (e.g., HPLC-MS or HPLC-NMR), are ideal for real-time monitoring of chemical reactions.

Applying these techniques to the synthesis of this compound would allow for the tracking of reactants, intermediates, and products as the reaction progresses. This data is invaluable for identifying reaction bottlenecks, detecting transient intermediates, and elucidating the reaction mechanism. Such insights would facilitate the rapid optimization of reaction conditions to maximize yield and minimize impurities.

Table 3: Hyphenated Techniques for Synthesis Monitoring

Technique Information Gained Application
HPLC-MS Real-time concentration of reactants, intermediates, and products; molecular weight confirmation Kinetic studies, byproduct identification
Flow NMR Structural information on species in the reaction mixture in real-time Mechanistic investigation, structural confirmation of intermediates

| FTIR/Raman Spectroscopy | Monitoring of functional group changes | Determination of reaction endpoints and kinetics |

Advanced Computational Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations can predict molecular properties, binding affinities, and dynamic behavior, thereby guiding experimental efforts. jmchemsci.comnih.gov

For this compound, a multi-pronged computational approach is a promising future direction. Initial virtual screening and molecular docking studies could be performed against libraries of known biological targets to identify potential protein partners and predict binding modes. nih.gov DFT calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, aiding in the interpretation of experimental data. jmchemsci.com Furthermore, MD simulations can be used to study the dynamic behavior of the compound within a simulated biological environment, such as a protein binding site or a lipid bilayer, providing a more realistic understanding of its interactions and conformational stability over time. nih.gov

Table 4: Proposed Computational Studies

Modeling Technique Research Objective Expected Outcome
Molecular Docking Identify potential biological targets and predict binding affinity/pose A ranked list of potential protein targets for experimental validation
Density Functional Theory (DFT) Calculate electronic properties, orbital energies (HOMO/LUMO), and predict reactivity Understanding of chemical stability, reactivity hotspots, and theoretical spectroscopic data

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound in complex with a target protein | Insight into the stability of the ligand-protein complex and key dynamic interactions |

AI/Machine Learning-Driven Prediction of Molecular Interactions

Future research could employ ML models to predict potential protein targets. nih.gov By representing the compound's structure using molecular descriptors or Simplified Molecular Input Line Entry System (SMILES) strings, algorithms like deep neural networks or random forests can be trained on large datasets of known drug-target interactions to identify proteins that are likely to bind with the thiazolidine derivative. This approach can significantly accelerate the initial stages of target identification. nih.gov

Table 1: Potential Applications of AI/ML in Future Research

AI/ML ApplicationResearch GoalPotential Outcome
Target Prediction Identify potential protein binding partners.A prioritized list of biological targets for experimental validation.
Virtual Screening Screen large compound libraries for similar molecules with desired properties.Discovery of new derivatives with potentially enhanced activity.
ADMET Prediction Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early-stage assessment of the compound's drug-like properties.
Interaction Network Analysis Predict how the compound might affect biological pathways.Insights into the mechanism of action and potential off-target effects.

Enhanced Sampling Techniques for Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding the full range of shapes that this compound can adopt is crucial for predicting its interaction with biological targets. nih.gov Standard molecular dynamics (MD) simulations can be limited in their ability to explore the complete conformational landscape within a feasible timeframe. nih.gov

Enhanced sampling techniques offer a solution to this limitation by accelerating the exploration of a molecule's potential energy surface. tandfonline.com Methods such as Replica Exchange Molecular Dynamics (REMD) and Metadynamics can be applied to overcome energy barriers and sample a wider range of conformations. nih.gov Applying these advanced simulation methods would provide a comprehensive understanding of the compound's flexibility, the stability of different conformers, and the energetic transitions between them. This detailed conformational analysis is essential for accurate molecular docking studies and for designing derivatives with optimized binding geometries. nih.govtandfonline.com

Table 2: Comparison of Enhanced Sampling Techniques

TechniquePrincipleAdvantage for Thiazolidine Research
Metadynamics Adds a history-dependent bias potential to discourage revisiting previously explored conformations.Efficiently explores complex energy landscapes to identify stable and metastable states.
Replica Exchange MD (REMD) Simulates multiple copies (replicas) of the system at different temperatures, allowing for swaps.Overcomes high energy barriers, ensuring a broader sampling of the conformational space.
Accelerated MD (aMD) Modifies the potential energy surface to reduce energy barriers.Allows for longer effective simulation times to observe rare conformational events.

Exploration of Unconventional Chemical Reactivity and Catalytic Properties

Beyond its potential biological applications, the unique structure of this compound suggests avenues for exploration in chemical reactivity and catalysis.

Redox Chemistry of the Thiazolidine Ring

The thiazolidine ring, containing both sulfur and nitrogen heteroatoms, is susceptible to redox reactions. The sulfur atom, in particular, can be oxidized to form sulfoxides or sulfones, which would dramatically alter the molecule's electronic properties, polarity, and hydrogen-bonding capabilities. Electrochemical studies on the parent thiazolidine ring have shown that it can be anodically oxidized. mdpi.comnih.gov

A systematic investigation into the redox chemistry of this compound is a promising, unexplored area. This would involve controlled oxidation and reduction reactions to synthesize novel derivatives. The electrochemical behavior of the compound could be studied using techniques like cyclic voltammetry to determine its oxidation and reduction potentials. mdpi.comnih.gov Such studies would not only expand the chemical space of accessible derivatives but could also be relevant to its metabolic fate in biological systems, as enzymatic oxidation is a common metabolic pathway. mdpi.comnih.gov

Utilization as Ligands in Asymmetric Catalysis

Chiral thiazolidine derivatives have been successfully employed as organocatalysts and as ligands in metal-catalyzed asymmetric synthesis. benthamdirect.combenthamdirect.com The stereogenic center at the C2 position of the thiazolidine ring, combined with the potential for further modification, makes this scaffold attractive for inducing chirality in chemical reactions. nih.gov

Future research should explore the potential of this compound, and its chiral variants, as ligands for asymmetric catalysis. benthamdirect.com The nitrogen and sulfur atoms of the thiazolidine ring, along with the oxygen atom of the furan (B31954) moiety, can act as coordination sites for metal centers. e3s-conferences.org Synthesizing enantiomerically pure forms of the compound and testing their efficacy as ligands in well-established asymmetric reactions (e.g., aldol (B89426) reactions, Michael additions, or hydrogenations) could reveal novel catalytic activities. benthamdirect.comnih.gov Success in this area would open up applications in fine chemical and pharmaceutical synthesis.

Emerging Mechanistic Biological Hypotheses and New Target Identification (purely theoretical/computational)

Purely computational approaches provide a framework for generating novel hypotheses about the biological role of a molecule before embarking on costly and time-consuming experimental work.

Systems Biology Approaches to Map Interaction Networks

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. diva-portal.org Instead of focusing on a single target, this approach considers how a compound might affect an entire network of proteins, genes, and metabolites. tandfonline.com

For this compound, a systems biology approach could be used to theoretically identify its potential targets and mechanisms of action. frontiersin.orgnih.gov This involves leveraging large-scale 'omics' data (genomics, proteomics, transcriptomics) from public databases. diva-portal.org By correlating the structural properties of the compound with gene and protein expression data from various disease models, it is possible to build a hypothetical drug-disease network. oup.com This network can highlight key pathways and nodes that are most likely to be perturbed by the compound, thereby generating novel, testable hypotheses about its therapeutic potential and identifying previously unanticipated targets. diva-portal.orgtandfonline.com This holistic, in silico analysis represents a cutting-edge strategy for modern drug target discovery. nih.gov

The general scarcity of information surrounding this compound means that the field is wide open for future investigation. The synthesis and characterization of this compound would be the foundational first step, paving the way for a host of studies into its chemical, physical, and biological properties. A primary research trajectory would likely involve screening for various biological activities, given the known pharmacological potential of the broader thiazolidine class of compounds.

Quantum Biology Principles in Ligand-Target Recognition

A particularly innovative and unexplored avenue for understanding the potential bioactivity of this compound lies in the application of quantum biology principles to its ligand-target recognition. Quantum biology is an emerging field that investigates the role of non-trivial quantum phenomena in biological processes. In the context of drug design and pharmacology, it offers a deeper understanding of how molecules interact on a subatomic level.

Traditional "lock and key" models of drug-receptor binding are being enhanced by quantum mechanical concepts. For this compound, future research could explore the following quantum principles:

Quantum Tunneling: This phenomenon could play a role in the transfer of protons or electrons during the compound's interaction with a biological target, potentially influencing its metabolic fate or mechanism of action. Computational studies could model the probability of such tunneling events.

Electron Spin: The spin state of electrons within the molecule and its target could be crucial for the binding process. It has been suggested that weak magnetic fields can influence biological processes by affecting electron spin dynamics, a concept that could be explored in relation to the activity of this compound.

Vibrational Resonance: The "lock, key, and vibration" model posits that specific vibrational frequencies of a ligand and its receptor can facilitate binding. website-files.com Future computational and experimental studies could identify the vibrational modes of this compound and investigate whether these modes correlate with binding to any potential biological targets.

The application of quantum biology to this currently uncharacterized molecule represents a forward-thinking approach. By employing quantum mechanical calculations and specialized spectroscopic techniques, researchers could potentially predict and understand its biological activity in a more profound way than is possible with classical methods alone. This could ultimately guide the rational design of more potent and selective therapeutic agents based on the thiazolidine scaffold.

Q & A

Q. What are the common synthetic routes for preparing 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine?

The synthesis of thiazolidine derivatives typically involves condensation reactions between aldehydes and thiazolidinone precursors. For example:

  • Step 1 : React 3-oxo-propionitriles with phenylisothiocyanate under basic conditions to form intermediates (e.g., 4-thiazolidinones) via electrophilic attack .
  • Step 2 : Introduce furan-2-yl and 4-methylphenyl substituents through nucleophilic substitution or cyclization reactions. Chloroacetyl chloride or aromatic aldehydes (e.g., furfural derivatives) are often used as electrophiles .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves yield and purity.

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., mean C–C bond length precision: ±0.004 Å ).
  • NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., furan protons at δ 6.3–7.2 ppm, methylphenyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₃NO₂S: 265.07 ).

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar thiazolidines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., thiols or chloroacetyl chloride residues) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolidine derivatives?

Conflicting data (e.g., antimicrobial vs. antidiabetic efficacy) may arise from:

  • Structural variations : Minor substituent changes (e.g., nitro vs. methoxy groups) alter bioactivity. Perform comparative structure-activity relationship (SAR) studies using analogues .
  • Assay conditions : Standardize in vitro assays (e.g., MIC for antimicrobial testing) to control variables like pH, temperature, and cell lines .
  • Synergistic effects : Evaluate interactions with co-administered drugs using isobologram analysis .

Q. What strategies optimize the synthetic yield and purity of this compound?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates and regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Reaction monitoring : Use TLC or in-situ FT-IR to detect side products (e.g., thioamide byproducts) early .

Q. How can computational methods elucidate the mechanism of action for this compound?

  • Molecular docking : Predict binding affinity to targets like PPAR-γ (antidiabetic) or bacterial DNA gyrase (antimicrobial) using AutoDock Vina .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thiazolidine rings) for functionalization .
  • MD simulations : Study stability in biological membranes (e.g., lipid bilayer penetration) with GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.